molecular formula C16H19BrN4 B15120800 6-Bromo-2-(4-cyclobutylpiperazin-1-yl)quinazoline

6-Bromo-2-(4-cyclobutylpiperazin-1-yl)quinazoline

Katalognummer: B15120800
Molekulargewicht: 347.25 g/mol
InChI-Schlüssel: AJXIOHGIMWLSRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2-(4-cyclobutylpiperazin-1-yl)quinazoline is a quinazoline derivative that has garnered attention due to its potential biological activities. Quinazoline derivatives are known for their wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(4-cyclobutylpiperazin-1-yl)quinazoline typically involves the reaction of 6-bromoquinazoline with 4-cyclobutylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for quinazoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-2-(4-cyclobutylpiperazin-1-yl)quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinazoline derivatives with different substituents at the 6-position .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Bromo-2-(4-cyclobutylpiperazin-1-yl)quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. The presence of the cyclobutylpiperazine moiety enhances its binding affinity and selectivity towards certain molecular targets, making it a promising candidate for further drug development .

Eigenschaften

Molekularformel

C16H19BrN4

Molekulargewicht

347.25 g/mol

IUPAC-Name

6-bromo-2-(4-cyclobutylpiperazin-1-yl)quinazoline

InChI

InChI=1S/C16H19BrN4/c17-13-4-5-15-12(10-13)11-18-16(19-15)21-8-6-20(7-9-21)14-2-1-3-14/h4-5,10-11,14H,1-3,6-9H2

InChI-Schlüssel

AJXIOHGIMWLSRO-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)N2CCN(CC2)C3=NC=C4C=C(C=CC4=N3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.